molecular formula C11H14N2O4 B8527337 N-(2-Methyl-6-nitrophenyl)glycine ethyl ester

N-(2-Methyl-6-nitrophenyl)glycine ethyl ester

Cat. No. B8527337
M. Wt: 238.24 g/mol
InChI Key: XSELYPSFGFVNDG-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

A mixture of 2-methyl-6-nitroaniline (XIV, 2.00 g), ethyl bromoacetate (III, 3.5 ml) and diisopropylethylamine (3.5 ml) is heated at reflux (140°) for 8 hr. The resultant solution is allowed to cool to 20°-25°. After dilution with aqueous sodium bicarbonate, extraction several times with ethyl acetate, drying with magnesium sulfate and concentration the residue is resubmitted to the above reaction conditions for an additional 16 hr. After workup, purification by flash chromatography eluting with a gradient of hexane/ethyl acetate (10/1→5/1), pooling and concentrating the appropriate fractions, the title compound is obtained, mp 49°-52°; IR (mineral oil) 3365, 2953, 2925, 1731, 1536, 1475, 1461, 1374, 1344, 1236, 1207, 1104 and 1022 cm-1 ; NMR (CDCl3) 7.88, 7.33, 6.8-7.0, 6.86, 4.17, 3.94, 2.39 and 1.23 δ.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:3]=1[NH2:4].Br[C:13](C)(C)[C:14]([O:16][CH2:17][CH3:18])=[O:15].C(N(C(C)C)CC)(C)C>>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][NH:4][C:3]1[C:2]([CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[N+:9]([O-:11])=[O:10])[CH3:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
3.5 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (140°) for 8 hr
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20°-25°
EXTRACTION
Type
EXTRACTION
Details
After dilution with aqueous sodium bicarbonate, extraction several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with magnesium sulfate and concentration the residue
CUSTOM
Type
CUSTOM
Details
is resubmitted to the above reaction conditions for an additional 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After workup, purification by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexane/ethyl acetate (10/1→5/1)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC1=C(C=CC=C1C)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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